2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde

Vue d'ensemble

Description

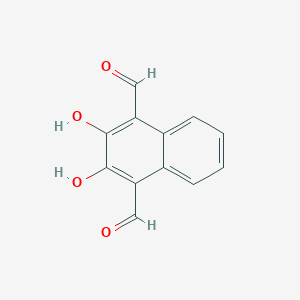

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (CAS 103860-60-2) is a multifunctional aromatic aldehyde featuring hydroxyl groups at the 2,3-positions and aldehyde groups at the 1,4-positions of the naphthalene backbone. This compound is synthesized via literature methods involving formylation or oxidation of dihydroxynaphthalene precursors . It serves as a critical monomer in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), leveraging its redox-active hydroxyl groups and aldehyde functionalities for polycondensation reactions . Applications include high-performance supercapacitors, where its derived COFs exhibit specific capacitances up to 271 F g⁻¹ and thermal stability (60.44% char yield) due to robust π-conjugation and porous networks .

Méthodes De Préparation

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde can be synthesized through multiple synthetic routes. One common method involves the reaction of 2,3-dihydroxynaphthalene with benzaldehyde under basic conditions, such as in a sodium carbonate solution . The reaction typically proceeds at room temperature and yields the desired product after purification.

In industrial settings, the production of this compound may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Analyse Des Réactions Chimiques

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Applications De Recherche Scientifique

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands.

Biology: The compound is employed in the development of biochemical assays and as a reagent in various biological studies.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of novel drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde involves its ability to interact with various molecular targets and pathways. The hydroxyl and aldehyde groups enable the compound to form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde

Structural Differences : The 2,6-isomer relocates hydroxyl groups to the 2,6-positions, altering the spatial arrangement of redox-active sites.

Synthesis : Both isomers are synthesized via analogous methods, reacting dihydroxynaphthalene derivatives with formamidine or formylating agents .

Electrochemical Performance :

- COF Surface Area : The 2,3-isomer-derived COF (TAPT-2,3-NA(OH)₂) achieves a BET surface area of 1089 m² g⁻¹, while the 2,6-isomer (TAPT-2,6-NA(OH)₂) shows lower surface area due to steric hindrance from the 2,6-hydroxyl configuration .

- Capacitance : TAPT-2,3-NA(OH)₂ exhibits superior specific capacitance (271 F g⁻¹ at 0.5 A g⁻¹) compared to TAPT-2,6-NA(OH)₂, attributed to enhanced redox activity from the 2,3-hydroxyl alignment .

Applications : Both isomers form COFs for energy storage, but the 2,3-isomer is preferred for higher capacitance and cyclic stability (86.5% retention after 2000 cycles) .

Benzene-Based Dicarbaldehydes

Examples :

- 2,5-Bis(3-methylbutoxy)benzene-1,4-dicarbaldehyde

- 2,5-Bis(2-ethylbutoxy)benzene-1,4-dicarbaldehyde

Structural Differences : Replace the naphthalene core with a benzene ring, substituted with alkoxy groups (e.g., 3-methylbutoxy) at the 2,5-positions.

Synthesis : Prepared via nucleophilic substitution of brominated benzene-dicarbaldehydes with alkoxides .

Properties :

- Solubility: Alkoxy groups improve solubility in organic solvents (e.g., THF, ethanol) compared to hydroxylated naphthalene derivatives .

- Thermal Stability : Lower char yields (<50%) due to reduced aromaticity versus naphthalene-based compounds .

- Crystallinity : Benzene derivatives form less porous networks, limiting surface area (<500 m² g⁻¹) .

Applications : Primarily used in supramolecular chemistry and low-dimensional polymers rather than energy storage .

Pyrrole and Heterocyclic Dicarbaldehydes

Example: 2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde Structural Differences: A pyrrole core with sulfonyl and methyl substituents, leading to non-planar conformations (dihedral angle: 88.7° between pyrrole and benzene rings) . Properties:

- Hydrogen Bonding : Forms 3D frameworks via C–H⋯O interactions, unlike the π-stacking in naphthalene COFs .

- Electronic Properties : Reduced redox activity due to electron-withdrawing sulfonyl groups, limiting supercapacitor applications .

Applications : Explored in crystal engineering and optoelectronics for fluorescence quenching behavior .

Fluorinated Derivatives

Example : 2,3,5,6-Tetrafluorobenzene-1,4-dicarbaldehyde

Structural Differences : Fluorine atoms at the 2,3,5,6-positions enhance electronegativity and steric effects.

Synthesis : Fluorination via halogen exchange or direct substitution .

Properties :

- Stability : Fluorine increases thermal and oxidative stability but reduces solubility .

- Reactivity : Lower aldehyde reactivity in Schiff-base reactions due to electron withdrawal, requiring harsher conditions (e.g., triflic acid catalysis) .

Applications : Used in gas-separation membranes and corrosion-resistant coatings .

Carbonitrile Analogues

Example : 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile (CAS 1018-79-7)

Structural Differences : Replaces aldehyde groups with nitriles, eliminating polycondensation capability.

Properties :

- Redox Inactivity : Lacks aldehyde groups for COF formation, limiting use in energy storage .

- Luminescence : Exhibits fluorescence in UV-Vis spectra, applied in organic LEDs .

Applications : Specialty chemicals for optoelectronics and sensors .

Comparative Data Tables

Table 1: Structural and Electrochemical Comparison of Naphthalene Dicarbaldehydes

| Compound | Hydroxyl Positions | BET Surface Area (m² g⁻¹) | Specific Capacitance (F g⁻¹) | Thermal Stability (% Char Yield) |

|---|---|---|---|---|

| 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | 2,3 | 1089 | 271 | 60.44 |

| 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde | 2,6 | ~800* | ~200* | ~55* |

*Estimated based on structural analogies .

Research Findings and Trends

- Structure-Property Relationships : The 2,3-hydroxyl alignment in naphthalene derivatives optimizes redox activity and pore geometry for energy storage, outperforming isomers and benzene analogues .

- Synthetic Flexibility : Alkoxy and fluorine substituents tune solubility and stability but often at the cost of electrochemical performance .

- Emerging Applications : Fluorescent dicarbonitriles and sulfonated pyrroles highlight diversification into optoelectronics and sensors .

Activité Biologique

2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde (C12H8O4) is an organic compound that features two hydroxyl and two aldehyde groups on a naphthalene ring. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications. Its unique structure allows it to participate in a range of biochemical reactions, making it a valuable compound for research and industrial applications.

The molecular structure of this compound is characterized by:

- Molecular Formula : C12H8O4

- Functional Groups : Two hydroxyl (-OH) groups and two aldehyde (-CHO) groups.

This configuration enables the compound to engage in diverse chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of various organic molecules and ligands. The compound's hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing its interaction with biological systems.

Target of Action

The compound is often utilized in biochemical assays and as a reagent in biological studies. Its role extends to:

- Serving as a building block for covalent organic frameworks (COFs) which exhibit electrochemical properties beneficial for energy storage applications .

Biological Applications

Research indicates that this compound has potential therapeutic applications. Some notable findings include:

- Electrochemical Properties : As a component of COFs, it contributes to the electrochemical redox activity crucial for supercapacitor performance. The specific capacitance recorded was 271 F g at a current density of 0.5 A g, demonstrating excellent stability over 2000 cycles .

- Catalytic Activity : The compound has been shown to exhibit catecholase-like activity when incorporated into metal complexes. This suggests potential roles in catalysis within biological systems .

Case Studies

Several studies have explored the biological activity and applications of this compound:

- Synthesis of Hydroxyl-Functionalized COFs : A study synthesized COFs using this compound as a monomer. The resulting materials exhibited high BET-specific surface areas (up to 1089 m²/g) and thermal stability . These properties make them suitable for applications in energy storage.

- Microbial Bioconversion : Research on engineered microbial strains has demonstrated the ability to utilize aromatic compounds like naphthalene for producing valuable metabolites. The metabolic pathways involved could potentially be harnessed using derivatives like this compound .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally related compounds:

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| 2,3-Dihydroxynaphthalene | Hydroxyl groups only | Synthesis of polyhydroxy compounds |

| 2,6-Dihydroxynaphthalene-1,5-dicarbaldehyde | Hydroxyl and aldehyde groups | Different reactivity; used in varied syntheses |

The distinct arrangement of functional groups in this compound imparts unique reactivity that enhances its utility in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydroxynaphthalene-1,4-dicarbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, describes a reflux method using ethanol as a solvent, where this compound reacts with oxime derivatives. Key optimization parameters include:

- Temperature control : Prolonged reflux (6 hours) ensures complete reaction.

- Solvent selection : Ethanol balances solubility and reactivity.

- Stoichiometry : A 1:2 molar ratio of aldehyde to oxime precursor maximizes yield (~70% after purification).

Post-synthesis, vacuum drying minimizes impurities.

Q. How is structural characterization performed for this compound?

Combined spectroscopic and crystallographic methods are critical:

- FTIR : Confirms hydroxyl (-OH, ~3200–3500 cm⁻¹) and aldehyde (-CHO, ~1700 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and aldehyde carbons (δ ~190 ppm).

- Single-crystal XRD : Resolves π-stacking interactions in COFs (e.g., TAPT-2,3-NA(OH)₂; ). SHELXL software refines crystallographic data to validate bond lengths and angles .

Q. What are the primary applications of this compound in materials science?

It serves as a redox-active monomer for hydroxyl-functionalized covalent organic frameworks (COFs) . In , polycondensation with triazine linkers yields COFs with high specific capacitance (~250 F/g at 1 A/g). Applications include supercapacitor electrodes and electrocatalysis due to enhanced charge transport from hydroxyl groups.

II. Advanced Research Questions

Q. How does the spatial arrangement of hydroxyl and aldehyde groups influence electrochemical performance?

The ortho-dihydroxy configuration enables chelation with metal ions (e.g., Ni²⁺ in ), enhancing redox activity. In COFs, hydroxyl groups facilitate proton-coupled electron transfer, improving capacitance retention (>90% after 5000 cycles; ). Comparative studies with 2,6-NADC isomers reveal lower performance due to reduced π-conjugation .

Q. How can discrepancies in electrochemical data (e.g., capacitance vs. cycle life) be resolved?

Contradictions often arise from:

- Electrolyte mismatch : Aqueous vs. organic electrolytes alter ion diffusion rates.

- Electrode fabrication : Inconsistent slurry composition (e.g., binder ratio) affects conductivity.

- Test protocols : Variable scan rates (e.g., 5–100 mV/s) may overestimate capacitance.

Standardizing testing conditions (e.g., 1 M H₂SO₄, three-electrode setup) minimizes variability .

Q. What strategies improve synthetic yield in multistep reactions involving this compound?

- Intermediate purification : Column chromatography removes side products (e.g., unreacted oximes).

- Catalyst use : Triflic acid in polycondensation accelerates imine bond formation ( ).

- Solvent-free methods : Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .

Q. How do steric and electronic effects impact its coordination chemistry?

The ortho-hydroxyl groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Ni²⁺, Ca²⁺). In , heterometallic Ni(II)–M(II) complexes exhibit fluorescence quenching due to ligand-to-metal charge transfer (LMCT). Steric hindrance from naphthalene rings limits coordination to smaller metal ions.

Q. What computational methods support structure-property predictions for derivatives?

- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~3.1 eV for COFs) and redox potentials.

- Molecular dynamics : Simulate COF stability under electrochemical stress.

- Topological analysis : Identifies pore size distribution (e.g., 1.8 nm for TAPT-2,3-NA(OH)₂) .

Q. III. Methodological Considerations

Q. How to address incomplete toxicity or ecological data for this compound?

highlights limited toxicological characterization. Researchers should:

- Apply precautionary principles : Use fume hoods and PPE during handling.

- Conduct acute toxicity assays : Use Daphnia magna or Danio rerio models for aquatic toxicity screening.

- Collaborate with regulatory bodies : Align testing with OECD guidelines (e.g., Test No. 203).

Q. How to validate crystallographic data in the presence of disorder?

Propriétés

IUPAC Name |

2,3-dihydroxynaphthalene-1,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-5-9-7-3-1-2-4-8(7)10(6-14)12(16)11(9)15/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAASVGCSYYWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=C2C=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650714 | |

| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103860-60-2 | |

| Record name | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.